molecular formula C12H13NO2 B3014329 4-(4-Ethoxyphenyl)-4-oxobutanenitrile CAS No. 924871-32-9

4-(4-Ethoxyphenyl)-4-oxobutanenitrile

Cat. No.: B3014329
CAS No.: 924871-32-9
M. Wt: 203.241
InChI Key: RKDAKUPMYFYKBN-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-4-oxobutanenitrile is an organic compound with a complex structure that includes an ethoxyphenyl group, a ketone, and a nitrile group

Scientific Research Applications

4-(4-Ethoxyphenyl)-4-oxobutanenitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-4-oxobutanenitrile typically involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-4-oxobutanenitrile
  • 4-(4-Chlorophenyl)-4-oxobutanenitrile
  • 4-(4-Fluorophenyl)-4-oxobutanenitrile

Uniqueness

4-(4-Ethoxyphenyl)-4-oxobutanenitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior compared to similar compounds .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-11-7-5-10(6-8-11)12(14)4-3-9-13/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDAKUPMYFYKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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